molecular formula C7H6Cl2O2S2 B8526353 4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride

4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride

Cat. No.: B8526353
M. Wt: 257.2 g/mol
InChI Key: XOSDVDBUNXVDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylsulfanyl group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride can be synthesized through the chlorination of 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzenesulfonyl chlorides.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include sulfides.

Scientific Research Applications

4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: The compound is used in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The chlorine atom and the sulfonyl chloride group are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H6Cl2O2S2

Molecular Weight

257.2 g/mol

IUPAC Name

4-chloro-3-methylsulfanylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6Cl2O2S2/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3

InChI Key

XOSDVDBUNXVDID-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-chloro-3-methylsulfanyl-benzenesulfonic acid (24 mmol) in anhydrous toluene (100 mL) at 0° C. was added thionyl chloride (2.62 mL, 36 mmol). The ice bath was removed and the reaction heated to 85° C. for 5 h, then 70° C. for 18 h. Unreacted starting material was still present by LC-MS and thionyl chloride (5 mL) was added and the reaction stirred for 18 hours at 70° C. The solvent was removed to give a black oil (470 mg, 8%) that was used as is in the next reaction.
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two
Name
Yield
8%

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